

# Spectroscopic data (NMR, IR, MS) for (2-Chloroethoxy)benzene

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## Compound of Interest

Compound Name: (2-Chloroethoxy)benzene

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## An In-depth Technical Guide to the Spectroscopic Data of (2-Chloroethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for (2-Chloroethoxy)benzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-Chloroethoxy)benzene, providing a clear and concise reference for its structural characterization.

### <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.25	m	2H	Ar-H (meta)
7.00 - 6.90	m	3H	Ar-H (ortho, para)
4.25	t	2H	-O-CH <sub>2</sub> -
3.85	t	2H	-CH <sub>2</sub> -Cl

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm.

### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
158.0	Ar C-O
129.5	Ar C-H (meta)
121.2	Ar C-H (para)
114.6	Ar C-H (ortho)
68.5	-O-CH <sub>2</sub> -
41.7	-CH <sub>2</sub> -Cl

Solvent: CDCl<sub>3</sub>

### Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065 - 3040	Medium	Aromatic C-H Stretch
2960 - 2870	Medium	Aliphatic C-H Stretch
1598, 1495	Strong	Aromatic C=C Bending
1245	Strong	Aryl-O Stretch
1040	Strong	C-O Stretch
750, 690	Strong	C-Cl Stretch / Aromatic C-H Bending

Sample Phase: Liquid film

### Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
158	33	$[M+2]^+$ (presence of $^{37}\text{Cl}$ )
156	100	$[M]^+$ (presence of $^{35}\text{Cl}$ )
94	80	$[\text{C}_6\text{H}_5\text{OH}]^+$
77	40	$[\text{C}_6\text{H}_5]^+$
63	50	$[\text{CH}_2\text{CH}_2\text{Cl}]^+$
51	20	$[\text{C}_4\text{H}_3]^+$

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-20 mg of **(2-Chloroethoxy)benzene** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).<sup>[1]</sup> The solution is then filtered through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of approximately 4 cm.<sup>[2]</sup>
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- **Data Acquisition:** The spectrometer is set to lock onto the deuterium signal of the solvent to stabilize the magnetic field.<sup>[1]</sup> The magnetic field is then shimmed to maximize homogeneity. For  $^1\text{H}$  NMR, the instrument is tuned to the proton frequency. For  $^{13}\text{C}$  NMR, a higher concentration of the sample (20-50 mg) may be required, and the instrument is tuned to the carbon frequency.<sup>[1]</sup> Standard pulse sequences are used to acquire the spectra.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **(2-Chloroethoxy)benzene**, a thin film is prepared by placing a drop of the neat liquid between two highly polished salt plates (e.g.,

NaCl or KBr).[3][4] The two plates are pressed together to spread the liquid into a thin, uniform layer.[5]

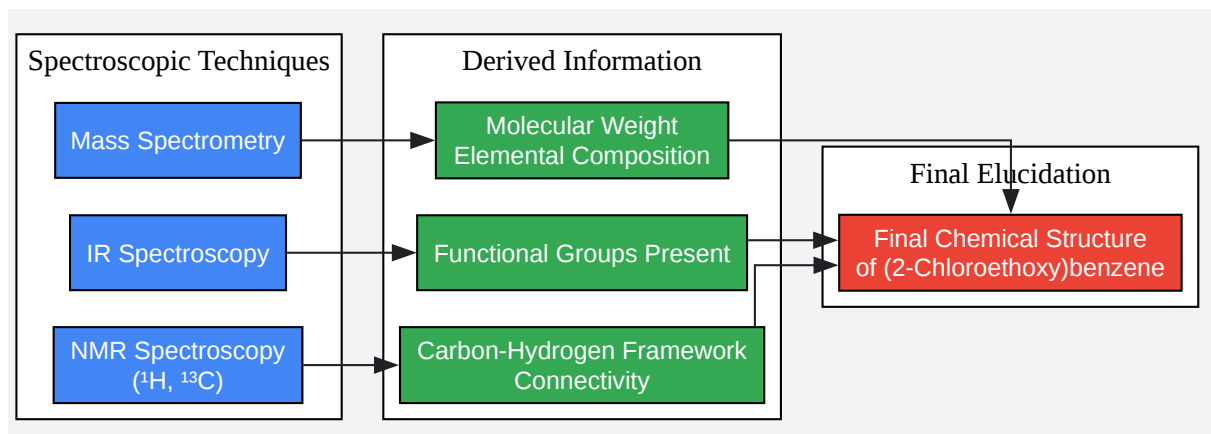
- **Background Spectrum:** A background spectrum of the clean salt plates is collected first to be subtracted from the sample spectrum.
- **Data Acquisition:** The prepared salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .[4] After the measurement, the salt plates are cleaned with a suitable solvent like isopropanol and stored in a desiccator.[5]

## Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This stock solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 10-100  $\mu\text{g/mL}$ .[6] Any particulate matter should be removed by filtration.
- **Ionization:** The prepared sample solution is introduced into the mass spectrometer. For a volatile compound like **(2-Chloroethoxy)benzene**, Electron Ionization (EI) is a common method. In this process, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector then records the abundance of each ion, generating the mass spectrum.[7]

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as **(2-Chloroethoxy)benzene**, using the spectroscopic techniques discussed.



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Caption: Workflow for Structural Elucidation.

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